molecular formula C8H8ClNO B1503366 2-Chloro-3-methylbenzamide CAS No. 857000-86-3

2-Chloro-3-methylbenzamide

Cat. No.: B1503366
CAS No.: 857000-86-3
M. Wt: 169.61 g/mol
InChI Key: TXBQSSIKHGLLKR-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbenzamide (C₈H₈ClNO) is a benzamide derivative characterized by a chlorine atom at the ortho position (C2) and a methyl group at the meta position (C3) on the benzene ring. This substitution pattern confers distinct physicochemical properties, such as altered solubility, melting point, and reactivity compared to unsubstituted benzamide or derivatives with substituents in other positions.

Properties

IUPAC Name

2-chloro-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBQSSIKHGLLKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696828
Record name 2-Chloro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857000-86-3
Record name 2-Chloro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-methylbenzamide can be synthesized through several methods, including the following:

  • Friedel-Crafts Acylation: This involves the reaction of 2-chlorotoluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring to form the desired product.

  • Amide Coupling: Another method involves the coupling of 2-chloro-3-methylbenzoic acid with ammonia or an amine derivative under dehydration conditions. This reaction typically uses coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methylbenzamide undergoes various chemical reactions, including:

  • Reduction: Reduction reactions can convert the compound to its corresponding amine, 2-chloro-3-methylbenzylamine.

  • Substitution: Substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: this compound oxide

  • Reduction: 2-Chloro-3-methylbenzylamine

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

2-Chloro-3-methylbenzamide has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-3-methylbenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-Chlorobenzamide (C₇H₆ClNO): The chlorine atom at the meta position (C3) reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance. This contrasts with 2-Chloro-3-methylbenzamide, where the ortho-chloro group induces steric hindrance and may alter hydrogen bonding capacity .
  • N-(3-Methylphenyl)-2-[(3-chlorobenzoyl)amino]benzamide: This compound features a 3-chlorobenzoyl group and a 3-methylphenyl substituent, demonstrating how additional functional groups (e.g., amide linkages) can modulate solubility and biological activity compared to simpler benzamides .

Functional Group Modifications

  • In contrast, the chloro group in this compound may favor electrophilic pathways or act as a leaving group in substitution reactions .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The hydroxy and dimethyl groups create an N,O-bidentate directing group, enabling applications in C–H bond functionalization. The methyl group in this compound lacks such directing utility but may enhance lipophilicity .

Data Table: Key Properties of Selected Benzamide Derivatives

Compound Name Molecular Formula Substituent Positions Key Applications Reference CAS/ID
This compound C₈H₈ClNO C2-Cl, C3-CH₃ Synthetic intermediate Not explicitly provided
3-Chlorobenzamide C₇H₆ClNO C3-Cl Biochemical studies 6846-35-1
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ C3-CH₃, N-attached hydroxyalkyl Catalysis, C–H functionalization N/A
2-[(3-Chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide C₂₁H₁₇ClN₂O₂ C3-Cl (benzoyl), C3-CH₃ (phenyl) Pharmaceutical research MFCD05857370

Biological Activity

2-Chloro-3-methylbenzamide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides an overview of its biological activities, including antibacterial, antitumor, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8H8ClN
  • Molecular Weight : 169.61 g/mol
  • IUPAC Name : 2-chloro-N-methylbenzamide

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study assessing its efficacy against various bacterial strains, it was found to have a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae . The inhibition zone diameters were comparable to standard antibiotics like ceftriaxone, demonstrating its potential as an antibacterial agent.

Bacterial StrainInhibition Zone Diameter (mm)
E. faecalis29
P. aeruginosa24
S. typhi30
K. pneumoniae19

2. Antitumor Activity

The antitumor effects of this compound have been evaluated in several studies, particularly against breast cancer cell lines such as MCF-7. One study reported an IC50 value of 225 µM, indicating moderate efficacy in inhibiting cell growth .

Additionally, the compound was shown to induce apoptosis in treated cells, with significant alterations in cell morphology and viability observed at higher concentrations . The lactate dehydrogenase (LDH) enzyme activity was also significantly elevated in treated cells compared to controls, suggesting that the compound effectively disrupts cellular integrity.

3. Cytotoxicity Studies

Cytotoxicity assessments across various cancer cell lines demonstrated that this compound exhibits varying degrees of efficacy:

Cell LineIC50 (µM)
MCF-7225
HepG212.41
HCT-1169.71
PC32.29

These findings highlight the compound's potential as a lead structure for developing new anticancer therapies.

Case Studies and Research Findings

Several case studies have documented the biological activities of related compounds and their derivatives, providing insights into the mechanisms of action:

  • A study focused on the synthesis of thiourea derivatives, including analogs of benzamide compounds, which showed promising results against tuberculosis . Derivatives similar to this compound were tested for their activity against M. tuberculosis, revealing significant inhibitory effects.
  • Another research evaluated the structure-activity relationships (SAR) of benzamide derivatives, emphasizing the role of substituents on the aromatic ring in enhancing biological activity . This suggests that modifications to the structure of this compound could further improve its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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